
tert-Butyl 5-methyl-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl 5-methyl-1H-pyrrole-3-carboxylate: is a chemical compound belonging to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic aromatic compounds containing a nitrogen atom. This compound is characterized by the presence of a tert-butyl ester group and a methyl group at the 5-position of the pyrrole ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available or easily synthesized starting materials such as 5-methyl-1H-pyrrole-3-carboxylic acid.
Esterification Reaction: The carboxylic acid group is converted to its tert-butyl ester derivative through esterification. This reaction is usually carried out using tert-butanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.
Purification: The resulting product is purified through techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale esterification reactions using continuous flow reactors or batch reactors. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Types of Reactions:
Oxidation: The pyrrole ring can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the pyrrole ring or its substituents.
Substitution: Substitution reactions can occur at the pyrrole ring, particularly at the 2- and 3-positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Pyrrole-2-carboxylic acid, pyrrole-3-carboxylic acid.
Reduction Products: 5-methyl-1H-pyrrole-3-methanol.
Substitution Products: Various substituted pyrroles depending on the reagents used.
科学的研究の応用
Chemistry: Tert-Butyl 5-methyl-1H-pyrrole-3-carboxylate is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds. Biology: Pyrrole derivatives are known for their biological activity, and this compound may be used in the development of new pharmaceuticals or biological probes. Medicine: Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which tert-Butyl 5-methyl-1H-pyrrole-3-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.
類似化合物との比較
Indole: Another five-membered heterocyclic compound with a nitrogen atom, but with a different ring structure.
Pyrrole-2-carboxylic acid: Similar to tert-Butyl 5-methyl-1H-pyrrole-3-carboxylate but with a carboxylic acid group at the 2-position instead of the 3-position.
Pyrrole-3-carboxylic acid: Similar structure but without the tert-butyl ester group.
Uniqueness: this compound is unique due to its tert-butyl ester group, which provides increased stability and reactivity compared to other pyrrole derivatives.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C10H15NO2 |
|---|---|
分子量 |
181.23 g/mol |
IUPAC名 |
tert-butyl 5-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C10H15NO2/c1-7-5-8(6-11-7)9(12)13-10(2,3)4/h5-6,11H,1-4H3 |
InChIキー |
LCPPYFPLRYQMJD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN1)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


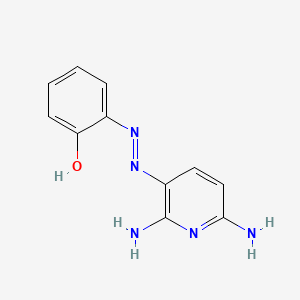
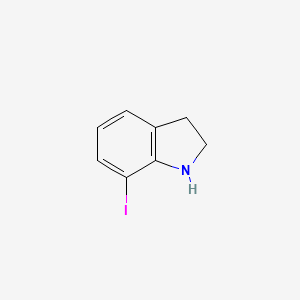
![tert-Butyl 2-(2-bromoethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B15364993.png)
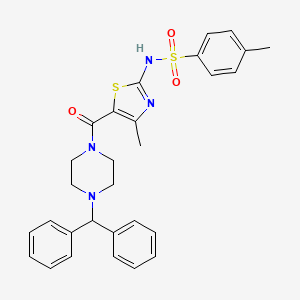
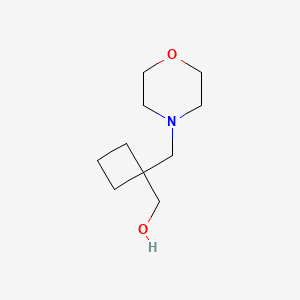

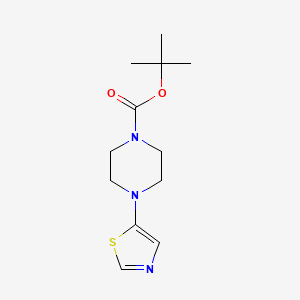
![6-Bromo-4,7-dichloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B15365029.png)
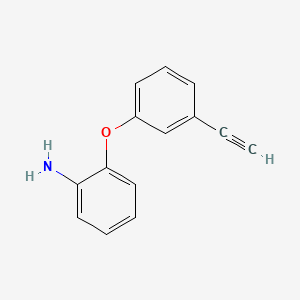
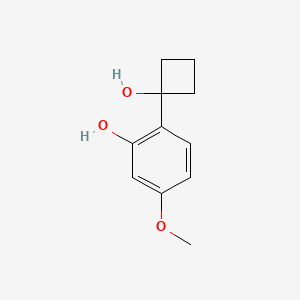
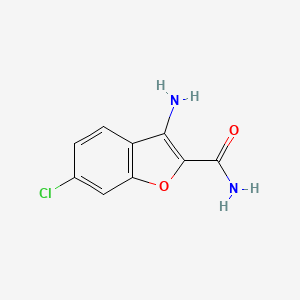
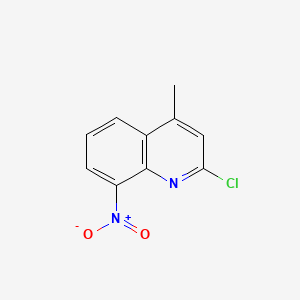
![2-Amino-4-ethynyl-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B15365046.png)
![4-Fluoro-3,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15365047.png)
